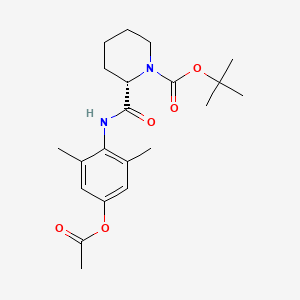
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is a synthetic compound used primarily in biochemical research. It is a derivative of Ropivacaine, a local anesthetic, and is characterized by its molecular formula C21H30N2O5 and a molecular weight of 390.47 g/mol . This compound is often utilized in proteomics research and other scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine involves several steps:
Starting Material: The synthesis begins with the preparation of the core structure, which is derived from Ropivacaine.
Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.
N-despropylation: The N-despropylation step involves the removal of the propyl group using a suitable reagent like lithium aluminum hydride.
tert-Butyloxycarbonyl Protection: The final step involves the protection of the amine group with tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl and tert-butyloxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine has several applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential use in developing new anesthetic agents.
Industry: Utilized in the production of high-purity chemicals for research and development purposes.
作用機序
The mechanism of action of 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine involves its interaction with molecular targets such as ion channels and enzymes. The compound exerts its effects by:
Binding to Ion Channels: Modulating the activity of ion channels, leading to changes in cellular excitability.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
類似化合物との比較
Similar Compounds
Ropivacaine: The parent compound, used as a local anesthetic.
Bupivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Lidocaine: A widely used local anesthetic with a different chemical structure.
Uniqueness
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is unique due to its specific modifications, which enhance its stability and interaction with molecular targets. These modifications make it a valuable tool in research applications, particularly in studies involving proteomics and enzyme interactions.
特性
IUPAC Name |
tert-butyl (2S)-2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-13-11-16(27-15(3)24)12-14(2)18(13)22-19(25)17-9-7-8-10-23(17)20(26)28-21(4,5)6/h11-12,17H,7-10H2,1-6H3,(H,22,25)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUDIDCCGVOCOU-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














